N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide is a compound that features a thiazole ring, a naphthalene ring, and a carboxamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The naphthalene ring is a polycyclic aromatic hydrocarbon, which is often found in various organic compounds with significant biological activities.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have a wide range of effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
It’s worth noting that the efficacy of thiazole derivatives can be influenced by various factors, including the presence of other substances, ph, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene carboxamide moiety. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the thiazole derivative with naphthalene-1-carboxylic acid under amide formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Epothilone: Contains a thiazole ring and is used in cancer treatment.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide is unique due to its combination of a thiazole ring with a naphthalene carboxamide moiety, which may confer unique biological activities and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(20-12-6-10-16-7-4-5-11-19(16)20)23-14-13-18-15-26-22(24-18)17-8-2-1-3-9-17/h1-12,15H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJMZIKERNPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.